Bimiralisib
Overview
Description
Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .
Molecular Structure Analysis
The molecular formula of Bimiralisib is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .Scientific Research Applications
Treatment of Relapsed, Refractory Lymphoma : A study by Collins et al. (2021) evaluated the efficacy of bimiralisib in patients with relapsed/refractory lymphoma. The study found modest efficacy but significant toxicity in heavily pretreated patients with various histological subtypes of lymphoma (Collins et al., 2021).
Activity in Head and Neck Cancer with NOTCH1 Mutation : Research by Janku et al. (2019) showed that bimiralisib demonstrated tolerability and a signal of activity in head and neck squamous cell cancer, particularly in patients with NOTCH1 loss-of-function mutations (Janku et al., 2019).
Topical Application in Cutaneous T-cell Lymphomas : A 2022 study by Wind et al. focused on the use of topical bimiralisib in patients with mycosis fungoides, a subtype of cutaneous T-cell lymphoma. While the drug showed meaningful cutaneous levels and was well-tolerated, it did not exhibit clinical efficacy (Wind et al., 2022).
Treatment of Endometrial Cancer : Hsin et al. (2021) studied the anticancer effects of bimiralisib on endometrial cancer cells. The study revealed that bimiralisib could induce cell cycle arrest by disrupting a positive feedback loop in the PI3K/Akt/mTOR/c-Myc/mtp53 pathway (Hsin et al., 2021).
Combination Therapy in Acute Myeloid Leukemia (AML) : Seipel et al. (2022) investigated the combination of bimiralisib and venetoclax for the treatment of AML. The study suggested that this combination could be effective, especially in patients with IDH2 and FLT3 mutations (Seipel et al., 2022).
Future Directions
properties
IUPAC Name |
5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGYDAFIHSYFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bimiralisib | |
CAS RN |
1225037-39-7 | |
Record name | Bimiralisib [USAN:INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bimiralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BIMIRALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Citations
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